molecular formula C7H7N3 B15244760 2-methyl-5H-pyrrolo[2,3-b]pyrazine

2-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15244760
M. Wt: 133.15 g/mol
InChI Key: BECYPEHQFUPGLR-UHFFFAOYSA-N
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Description

2-Methyl-5H-pyrrolo[2,3-b]pyrazine ( 1956383-12-2) is a heterocyclic organic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This chemical scaffold is of significant interest in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors for cancer research . This compound features the 5H-pyrrolo[2,3-b]pyrazine core, which has been identified as a privileged structure in drug discovery. Research indicates that this scaffold serves as an effective hinge binder in kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of various kinase targets . Scientific studies have explored this core structure as a starting point for developing potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases frequently aberrant in various human malignancies . Optimization of this scaffold has led to compounds with nanomolar potency against FGFR1, demonstrating its value as a novel chemotype for addressing the consistent need for new FGFR inhibitors . The pyrrolo[2,3-b]pyrazine scaffold is also reported in literature targeting other kinases, including Bruton’s tyrosine kinase (BTK), focal adhesion kinase, and JAK3, highlighting its broad utility in kinase-focused drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H7N3/c1-5-4-9-7-6(10-5)2-3-8-7/h2-4H,1H3,(H,8,9)

InChI Key

BECYPEHQFUPGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives

Established Synthetic Routes for Pyrrolo[2,3-b]pyrazine Scaffolds

The construction of the pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole (B17877), is achieved through several established synthetic pathways. These routes primarily involve the formation of either the pyrazine (B50134) or the pyrrole (B145914) ring onto a pre-existing corresponding heterocycle. Key strategies include cyclization reactions and regioselective annulations, which allow for controlled synthesis of these bicyclic structures.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[2,3-b]pyrazine skeleton. These methods typically involve the formation of one of the fused rings through an intramolecular or intermolecular reaction, starting from appropriately substituted precursors.

Reaction of Pyrazine Derivatives with Substituted Hydrazines

A prevalent method for constructing pyrazole (B372694) rings, which can be conceptually extended to the pyrrole portion of pyrrolo[2,3-b]pyrazines, involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound. nih.gov In the context of pyrrolo[2,3-b]pyrazines, this can be adapted from the Fischer indole (B1671886) synthesis. The general principle involves the reaction of a pyrazine-substituted hydrazine with a ketone or aldehyde. For instance, the reaction of a substituted pyrazinylhydrazine with a ketone like acetone (B3395972) would first form a pyrazinylhydrazone. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and aromatization to yield the fused pyrrole ring.

Another related and widely used method is the reaction of hydrazines with β-dicarbonyl compounds or their equivalents to form a five-membered ring. nih.gov For the synthesis of a 2-methyl-pyrrolo[2,3-b]pyrazine derivative, a suitably functionalized aminopyrazine could be converted to a hydrazine, which is then reacted with a three-carbon component that installs the methyl-substituted pyrrole ring. nih.gov

Cyclization of Pyrrole-2-carboxaldehyde with 2-bromoacetophenones

The synthesis of the pyrazine ring onto an existing pyrrole core is another effective strategy. Pyrrole-2-carboxaldehyde and its derivatives are valuable starting materials that have been isolated from various natural sources and can also be produced through chemical synthesis, such as the condensation of glucose and alkylamines. mdpi.com

To construct the pyrazine ring, a pyrrole-2-carboxaldehyde can be reacted with a compound providing the remaining nitrogen and carbon atoms. A classic approach involves a condensation reaction. While not a direct reaction with 2-bromoacetophenones to form the pyrazine ring, a more common pathway involves the reaction of an α-aminoketone, which can be conceptually derived from a bromoacetophenone. The synthesis often proceeds by first converting the pyrrole-2-carboxaldehyde to an intermediate that can react with an α-amino ketone. A more direct and analogous synthesis involves the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine (B8608421), which is then oxidized to the pyrazine. youtube.com In this context, a derivative of pyrrole would provide one half of the dihydropyrazine intermediate.

Base-Induced C-N Cyclization from Halo-pyrazine Precursors

Intramolecular cyclization of a halo-pyrazine carrying a suitable side chain is a powerful method for constructing the fused pyrrole ring. In this approach, a halogen atom on the pyrazine ring serves as a leaving group in a nucleophilic substitution reaction where the nucleophile is part of a side chain attached to the pyrazine core.

For example, a 2-chloro-3-aminopyrazine can be modified by attaching a side chain to the amino group that contains a carbanion-forming group. Treatment with a strong base would then induce an intramolecular C-N bond formation, leading to the pyrrolo[2,3-b]pyrazine skeleton. The specific substituents on the resulting pyrrole ring are determined by the structure of the side chain. This strategy offers good control over the substitution pattern of the final product. Similar base-induced cyclizations are employed in the synthesis of related heterocyclic systems.

Precursor Type Reagents Reaction Type Product
2-Halopyrazine with N-side chainStrong Base (e.g., NaH, LDA)Intramolecular C-N CyclizationPyrrolo[2,3-b]pyrazine
Aminopyrazine with C-side chainPalladium Catalyst, BaseIntramolecular C-N Cross-CouplingPyrrolo[2,3-b]pyrazine

Regioselective Annulation Strategies

Regioselective annulation refers to ring-forming reactions that selectively produce one constitutional isomer over others. These strategies are critical for synthesizing complex molecules with precise substitution patterns.

Gold-Catalyzedacs.orgacs.org-Sigmatropic Rearrangements

Gold-catalyzed reactions have emerged as a powerful tool in modern organic synthesis for forming complex heterocyclic structures. One such application is in the synthesis of fused pyrroles through a cascade reaction involving a sigmatropic rearrangement. escholarship.org A relevant strategy involves the gold-catalyzed reaction of a compound containing both a hydroxylamine (B1172632) and an alkyne functionality. The gold catalyst activates the alkyne for intramolecular attack by the hydroxylamine, forming an intermediate that undergoes a acs.orgacs.org-sigmatropic rearrangement. escholarship.orgnih.gov This rearrangement creates a new C-C bond and sets the stage for a subsequent cyclization to form the pyrrole ring.

This methodology can be adapted for the synthesis of pyrrolo[2,3-b]pyrazine derivatives. A starting material containing a pyrazine moiety, a hydroxylamine, and an alkyne could be designed to undergo a gold-catalyzed cascade. The reaction of an N-alkynylhydroxylammonium salt with an enolizable ketone, in the presence of a gold catalyst, can trigger a cascade featuring a acs.orgacs.org-sigmatropic rearrangement to furnish fused pyrroles. escholarship.org This approach allows for the construction of the pyrrole ring onto the pyrazine core in a controlled and efficient manner. acs.org

Catalyst Key Reaction Steps Precursor Features Advantages
Gold (I) or (III) complexesHydrazone formation, 5-endo-dig cyclization, aza-Claisen rearrangementHydrazines and alkynyl aldehydes/ketonesHigh efficiency, mild conditions, one-pot procedure

Direct C-H Arylation Approaches

Direct C-H arylation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, bypassing the need for pre-functionalized starting materials like organohalides or organometallics. mdpi.comyoutube.com This approach allows for the formation of carbon-carbon bonds directly from a C-H bond. youtube.com In the context of pyrrolo[2,3-b]pyrazine systems and related structures, palladium-catalyzed direct arylation is a key methodology. mdpi.com

Research on similar scaffolds, such as thieno[2,3-b]pyrazines, has demonstrated the feasibility of this method. For instance, the palladium-catalyzed direct C-H arylation of 6-phenylthieno[2,3-b]pyrazine with various aryl bromides has been successfully achieved. mdpi.com Although the pyrazine-containing heterocycles are known for their relatively low reactivity compared to pyridines, the reaction proceeds to give moderately yielding aryl-substituted products. mdpi.com

The typical conditions for such transformations involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄), and a base, often potassium carbonate (K₂CO₃). acs.org The addition of pivalic acid (PivOH) as a co-catalyst is often crucial, as it is believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. acs.org

Table 1: Representative Conditions for Direct C-H Arylation of Heterocycles

CatalystLigandBaseAdditiveSolventTemperature (°C)
Pd(OAc)₂PCy₃·HBF₄K₂CO₃PivOHDMA100
Pd(OAc)₂---K₂CO₃PhCOOHAnisole140

This table showcases common conditions used for the direct C-H arylation of various heterocyclic compounds, which are applicable to the pyrrolo[2,3-b]pyrazine scaffold. acs.orgnih.gov

The regioselectivity of C-H functionalization is a critical aspect. For the related 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, C-H imidation using a ferrocene (B1249389) catalyst occurs selectively at the C8 position. nih.gov This highlights the ability to target specific C-H bonds within the heterocyclic core, a principle that extends to arylation reactions.

Tandem Hydroamination-SNAr Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. An effective approach for the synthesis of the core structure of pyrrolo[2,3-b]pyrazine derivatives involves a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov

This methodology has been successfully applied to produce 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines. nih.gov The process is notable for being catalyst-free, relying on the intrinsic reactivity of the chosen substrates under mild conditions. This approach expands the synthetic utility of pyrazine chemistry, enabling the creation of novel, drug-like molecules. nih.gov While this specific example leads to a di-hydro derivative, it establishes a valid synthetic route to the core pyrrolopyrazine structure which can be subsequently aromatized.

Advanced Synthetic Modifications and Derivatization

Once the 2-methyl-5H-pyrrolo[2,3-b]pyrazine core is synthesized, a variety of advanced synthetic modifications can be employed to introduce diverse functional groups, which is crucial for creating libraries of compounds for screening purposes.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Buchwald)

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying heterocyclic compounds. nih.govsigmaaldrich.com These reactions allow for the formation of C-C and C-heteroatom bonds with high functional group tolerance and often under mild conditions. nih.govyoutube.com

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction has been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines. lookchem.com A two-step protocol involves the Sonogashira coupling of 2-amino-3-chloropyrazine (B41553) with a terminal alkyne, followed by a base-induced intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine ring system. lookchem.com More advanced, one-pot procedures have also been developed, where a palladium-catalyzed heteroannulation of an N-(3-chloropyrazin-2-yl)methanesulfonamide with a terminal alkyne directly yields the desired product. lookchem.com

Table 2: Conditions for Palladium-Catalyzed Heteroannulation to form 6-substituted-5H-pyrrolo[2,3-b]pyrazines

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Cl₂Pd(dppf)CuITMGDMF100
Pd(PPh₃)₄CuIEt₃NNMP90

This table summarizes conditions for the synthesis of the pyrrolo[2,3-b]pyrazine core via a palladium-catalyzed process involving a Sonogashira-type coupling followed by cyclization. lookchem.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds. organic-chemistry.orgyoutube.com This reaction couples an amine with an aryl halide or triflate. For the pyrrolo[2,3-b]pyrazine scaffold, this would typically involve reacting a halogenated derivative, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, with a primary or secondary amine. sigmaaldrich.com The reaction generally requires a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a base like sodium tert-butoxide. nih.govnih.gov This method has been successfully applied to the amination of the pyrrole ring in related pyrrolodiazine systems. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For the pyrrolo[2,3-b]pyrazine system, the pyrazine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly when a good leaving group (like a halogen) is present on the ring. The presence of the fused pyrrole ring can influence the reactivity and regioselectivity of the substitution. Nucleophilic substitution on halonitropyrroles has been shown to be a versatile method for preparing functionalized pyrroles that can serve as intermediates for polycyclic systems. clockss.org This principle can be extended to the pyrrolo[2,3-b]pyrazine core, where nucleophiles such as amines, alkoxides, or thiolates can displace a halide from the pyrazine ring. youtube.comclockss.org

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound scaffold can lead to new derivatives with altered electronic properties and potential biological activities.

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This transformation typically employs oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. N-oxidation can alter the reactivity of the ring system, potentially activating it for subsequent substitution reactions.

Reduction: Reduction of the pyrrolo[2,3-b]pyrazine system can be achieved through catalytic hydrogenation. This process would typically reduce the pyrazine ring to a dihydropyrazine or a piperazine (B1678402) derivative, depending on the reaction conditions (catalyst, pressure, temperature). Such reductions saturate the heterocyclic system, changing its geometry from planar to a more three-dimensional structure.

Substitution Reactions at Heterocyclic Positions

Introducing substituents at various positions on the this compound core is key to exploring its chemical space.

At the Pyrrole Ring: The pyrrole moiety can undergo electrophilic substitution, although the electron-deficient nature of the adjacent pyrazine ring can deactivate it. Halogenation at the C3-position can provide a handle for further functionalization via cross-coupling reactions. For instance, 3-bromo-5H-pyrrolo[2,3-b]pyrazine is a known compound. chemsrc.com

At the Pyrazine Ring: As discussed, the pyrazine ring is amenable to nucleophilic substitution, especially at positions bearing a leaving group. Direct C-H functionalization can also be targeted to the pyrazine ring, though regioselectivity can be a challenge.

At the Methyl Group: The methyl group at the C2-position offers another site for modification. Deprotonation with a strong base could generate a nucleophilic species that can react with various electrophiles, allowing for chain extension or the introduction of new functional groups.

At the Pyrrole Nitrogen (N5): The N-H proton of the pyrrole ring is acidic and can be readily removed by a base. The resulting anion can be alkylated or acylated. Alternatively, protecting groups like the tosyl group are often installed at this position to increase solubility in organic solvents and to direct reactions at other sites. chemicalbook.combldpharm.com For example, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a common intermediate for further coupling reactions. bldpharm.com

Analytical Techniques for Structural Elucidation and Purity Assessment

The characterization of this compound and its analogs relies on a suite of analytical methodologies. These techniques, when used in concert, offer a detailed picture of the molecular structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity. For the related compound, 2-methylpyrazine, the proton signals appear in the aromatic region, typically between δ 8.3 and 8.6 ppm, with the methyl protons appearing as a singlet at approximately δ 2.5 ppm. chemicalbook.com The exact chemical shifts and coupling constants are influenced by the solvent used and the specific substitution pattern on the pyrrolopyrazine ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms. For derivatives such as 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, the carbon signals will be influenced by the presence of the bromine and tosyl groups, leading to characteristic shifts in the spectra. sigmaaldrich.combldpharm.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable experiment for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique is instrumental in assigning the carbon signals observed in the ¹³C NMR spectrum, thus confirming the structure of the synthesized compounds.

Table 1: Representative ¹H NMR Data for a Related Pyrazine Compound

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
2-MethylpyrazineCDCl₃8.50 - 8.42mPyrazine-H
8.38sPyrazine-H
2.57sCH₃
Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the molecular weight of the synthesized products. For derivatives like 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, LC-MS can be used to monitor the progress of a reaction and assess the purity of the final product. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. This is a critical step in the characterization of new compounds, as it provides strong evidence for the proposed chemical structure. For instance, the molecular formula of 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine (C₇H₆BrN₃) can be unequivocally confirmed by HRMS. sigmaaldrich.com

Table 2: Molecular Information for this compound Derivatives

CompoundMolecular FormulaMolecular Weight
This compoundC₇H₇N₃133.15
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazineC₇H₆BrN₃212.05
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineC₁₃H₁₀BrN₃O₂S352.21
Data sourced from commercial supplier information. bldpharm.combldpharm.comlabcompare.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. In the context of this compound and its derivatives, HPLC is primarily used to assess the purity of the synthesized compounds. By using a suitable stationary phase and mobile phase, different components in a sample can be separated based on their affinity for the two phases. The retention time, the time it takes for a specific compound to elute from the column, is a characteristic feature that can be used for identification when compared to a known standard. Commercial suppliers of derivatives like 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine often provide HPLC data to certify the purity of their products. bldpharm.combldpharm.com

X-ray Crystal Structure Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel compounds, obtaining a single crystal suitable for X-ray diffraction analysis is a significant achievement, as it provides irrefutable evidence of the molecular architecture. While specific X-ray crystal structure data for this compound was not found, a study on the structure-based discovery of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors reported the co-crystal structure of a derivative with the FGFR1 protein. researchgate.net This indicates that crystallographic studies on this class of compounds are feasible and provide valuable insights into their interactions with biological targets.

Computational Chemistry and Theoretical Studies on 2 Methyl 5h Pyrrolo 2,3 B Pyrazine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. These calculations provide a detailed picture of the electron distribution, which governs a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. science.govirjweb.com It is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

For the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) framework, the parent structure of 2-methyl-5H-pyrrolo[2,3-b]pyrazine, DFT calculations help elucidate its electronic properties. jst.go.jphhu.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

These calculations can determine various global reactivity descriptors, which predict how the molecule will behave in a chemical reaction. science.govnih.gov For instance, the electrophilicity index (ω) can classify a molecule as a strong or weak electrophile, providing insights into its potential interactions with biological nucleophiles. science.gov Studies on related heterocyclic systems demonstrate that DFT calculations can accurately predict geometries and vibrational frequencies, which correlate well with experimental data. nih.govderpharmachemica.com The electronic properties of azaindoles are influenced by the push-pull interactions between the fused pyrrole (B145914) and pyridine (B92270) rings, affecting their reactivity towards electrophiles and nucleophiles. pitt.edu

Table 1: Key Reactivity Descriptors Derived from DFT Calculations and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Related to the ionization potential; indicates the ability to donate electrons.
LUMO Energy (ELUMO) -Related to the electron affinity; indicates the ability to accept electrons.
Energy Gap (ΔE) ELUMO - EHOMODetermines chemical reactivity, kinetic stability, and optical properties. A large gap suggests high stability. mdpi.com
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution or charge transfer. irjweb.com
Chemical Softness (S) 1/ηThe reciprocal of hardness; a measure of the molecule's polarizability. nih.gov
Electrophilicity Index (ω) μ²/2η (where μ ≈ -χ)Measures the propensity of a species to accept electrons; a descriptor of electrophilic power. science.govnih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are crucial in drug discovery for predicting how a ligand might interact with its biological target, thereby guiding the design of more potent and selective drugs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of the 7-azaindole scaffold, docking studies have been instrumental in identifying potential therapeutic agents.

For example, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed to target the DEAD-box RNA helicase DDX3, a protein implicated in cancer. nih.gov Molecular docking analysis predicted that the compound would fit within the adenosine-binding pocket of DDX3, showing a favorable docking score of -7.99 kcal/mol and forming key hydrogen bonds and π-interactions with residues Tyr200 and Arg202. nih.gov

In another study, 7-azaindole derivatives were identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor. nih.gov Molecular docking and subsequent molecular dynamics simulations revealed that the hit compound, ASM-7, could stably bind to the interface of the spike protein's receptor-binding domain (S1-RBD) and hACE2, forming strong non-covalent interactions. nih.gov Similarly, docking studies of pyrazine (B50134) derivatives against a bacterial target (PDB: 4DUH) identified a pyrazine-pyridone compound (5d) with a high binding affinity (S = -7.4519 kcal/mol), attributed to hydrogen-donor and π-hydrogen bonds. nih.gov These examples underscore the utility of molecular docking in predicting and rationalizing the binding of pyrrolo[2,3-b]pyrazine analogues to their biological targets.

Table 2: Examples of Molecular Docking Studies on Pyrrolo[2,3-b]pyrazine Analogues

Compound/DerivativeTarget Protein (PDB ID)Predicted Binding Affinity (Score)Key Interactions NotedReference
{5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}DDX3 Helicase (2I4I)-7.99 kcal/molHydrogen bonds and π-interactions with Tyr200 and Arg202. nih.gov
ASM-7 (7-azaindole derivative)SARS-CoV-2 S1-RBD-hACE2Not specifiedStable hydrogen bonds with ASP30 and ASN33 of hACE2; pi-cation interaction with LYS26 of hACE2. nih.gov
Pyrazine-pyridone derivative 5dBacterial DNA gyrase subunit B (4DUH)-7.4519 kcal/molOne hydrogen-donor bond and one π-hydrogen bond. nih.gov
MM-3b (5-(indol-2-yl)pyrazolo[3,4-b]pyridine)TASK-3 Potassium ChannelNot specifiedBinds at the bottom of the selectivity filter in the central cavity. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

This approach was successfully used in the rational design of a new family of human TASK-3 channel blockers based on a pyrazolo[3,4-b]pyridine scaffold, which is related to pyrrolo[2,3-b]pyrazine. nih.gov Researchers developed a three-point pharmacophore model consisting of one aromatic ring and two hydrogen bond acceptors, which was conserved among known potent TASK-3 blockers. nih.gov This model guided the synthesis of a library of compounds, leading to the identification of a new active hit. nih.gov

In another example, a design strategy for dual c-Met/VEGFR-2 inhibitors involved incorporating the active pharmacophore of VEGFR-2 inhibitors into a lead compound. frontiersin.org The study found that the triazolo[4,3-a]pyrazine core, another related heterocyclic system, could serve as an active pharmacophore to improve the antitumor effect of the designed compounds. frontiersin.org These studies demonstrate that pharmacophore modeling is a valuable tool for discovering and optimizing new bioactive analogues based on the pyrrolo[2,3-b]pyrazine framework.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. The 7-azaindole scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, and has been extensively developed using SBDD. jst.go.jpnih.govpharmablock.com

A prominent success story is Vemurafenib, a B-RAF kinase inhibitor developed from a simple 7-azaindole fragment through SBDD techniques. jst.go.jpchemicalbook.com The 7-azaindole core acts as an excellent "hinge-binding motif," forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. jst.go.jpchemicalbook.com

More specifically, a series of potent 5H-pyrrolo[2,3-b]pyrazine derivatives were discovered as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors through a structure-based approach. researchgate.netnih.govnih.gov Starting with a weakly active hit, researchers used the co-crystal structure of a lead compound with FGFR1 to guide optimization. nih.gov This allowed for the rational design of new derivatives with improved potency and selectivity by modifying different parts of the molecule to enhance interactions within the binding site. researchgate.netnih.gov Similarly, a structure-based approach led to the discovery of novel and selective covalent inhibitors of FGFR4 for treating hepatocellular carcinoma, further validating the utility of the 7-azaindole scaffold in SBDD. acs.org

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of molecules and their complexes. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt, while MD simulations predict how atoms in a molecular system move over time.

MD simulations have been crucial in validating and refining the binding poses of 7-azaindole derivatives suggested by docking. In the study of SARS-CoV-2 inhibitors, MD simulations confirmed that the derivative ASM-7 could bind stably to the S1-RBD-hACE2 interface. nih.gov The simulations showed that the compound maintained stable hydrogen bonds and pi-cation interactions with key residues of both the viral spike protein and the human receptor throughout the simulation time, providing a dynamic validation of its binding mode and mechanism of action. nih.gov

In a different context, MD simulations were used to study the distribution and localization of 7-azaindole at a water/membrane interface, modeling its behavior in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. researchgate.net Such studies are vital for understanding how drug molecules permeate cell membranes. Theoretical studies have also been used to determine the precise geometric structure of 7-azaindole in both its ground and electronically excited states, revealing that the pyridine part of the molecule expands upon electronic excitation while the pyrrole ring remains largely unchanged. hhu.de

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Methyl 5h Pyrrolo 2,3 B Pyrazine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The exploration of the pyrrolo[2,3-b]pyrazine core has revealed that its biological efficacy is highly sensitive to the nature and position of various substituents. Rational drug design, often guided by co-crystal structures, has been instrumental in optimizing these derivatives as potent and selective inhibitors of biological targets like Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 3 (JAK3). nih.govnih.gov

Modifications around the 5H-pyrrolo[2,3-b]pyrazine nucleus are critical for modulating biological activity.

C-2 Position: This position is a key site for introducing substitutions that directly interact with the target protein. For instance, in the development of JAK3 inhibitors, the attachment of a phenyl ether moiety at the C-2 position was identified as a crucial vector for achieving selectivity. nih.gov Similarly, the introduction of a bromine atom at this position has been a common synthetic step, creating a versatile handle for further functionalization. dntb.gov.ua

C-5 Position: The nitrogen at the C-5 position of the pyrrole (B145914) ring is significant. It often bears a hydrogen atom (5H-), which can act as a hydrogen bond donor. Substitution at this position, for example with a methyl group, can alter solubility and metabolic stability, and may influence interactions within the binding pocket. mdpi.com

C-7 Position: The C-7 position (sometimes referred to as C-6 in related scaffolds) is another important site for modification. Attaching aryl groups at this position has been explored, suggesting its role in extending the molecule to reach additional binding pockets or enhancing properties like π-stacking interactions. dntb.gov.ua

The specific chemical nature of the substituents is paramount in defining the pharmacological profile of the derivatives.

Methyl: The introduction of a methyl group, for instance on the pyrrole nitrogen (C-5), can block hydrogen bond donation and increase lipophilicity, which may affect target binding and cell permeability. mdpi.com

Halogens (Bromine, Chlorine, Fluorine): Halogen atoms, particularly at the C-2 position or on appended phenyl rings, are pivotal. Bromine serves as a key intermediate for creating further diversity through cross-coupling reactions. dntb.gov.ua In related heterocyclic systems, chlorine and fluorine substitutions have been shown to significantly enhance cytotoxic activity. nih.gov The presence of halogens can also lead to specific halogen bond interactions with the target protein. nih.gov

Phenyl and Substituted Phenyl Ethers: A phenyl group, often attached via an ether linkage at C-2, is a common feature in potent kinase inhibitors based on this scaffold. nih.gov Computational and crystallographic analyses have shown that this moiety can be strategically modified to improve selectivity. For example, exploration of substitutions on this phenyl ring led to the discovery of potent and highly selective JAK3 inhibitors. nih.gov The addition of a dimethoxybenzene group is one such modification explored in the broader context of pyrrolopyrazine derivatives.

Alkylamino Side Chains: The incorporation of alkylamino side chains, often as part of a larger substituent attached to the core, is a strategy used to enhance potency and modulate physicochemical properties. These chains can provide additional interaction points with the target protein and improve solubility. Piperazine (B1678402) derivatives are frequently incorporated for this purpose. museonaturalistico.it

Table 1: Impact of Functional Groups on the Activity of Pyrrolo[2,3-b]pyrazine Derivatives

Functional Group Position of Substitution Observed Effect on Biological Activity Reference(s)
Phenyl Ether C-2 Possesses a favorable vector to achieve kinase selectivity. nih.gov nih.gov
Bromine C-2 Acts as a synthetic handle for further functionalization. dntb.gov.ua dntb.gov.ua
Halogens (Cl, F) Appended Phenyl Rings Can significantly enhance cytotoxic activity in related scaffolds. nih.gov nih.gov
Methyl C-5 (Pyrrole Nitrogen) Can block H-bond donation and alter lipophilicity. mdpi.com mdpi.com

The inherent planarity of the fused pyrrolo[2,3-b]pyrazine ring system is a crucial factor for its biological activity. This planar structure allows the molecule to fit effectively into the often-flat, aromatic-rich ATP-binding sites of kinases. The heteroaromatic nature of the scaffold uniquely combines the properties of polar heteroatoms with those of a nonpolar aromatic moiety. nih.gov This duality facilitates a range of interactions; the nitrogen atoms can act as hydrogen bond acceptors, while the flat aromatic surface engages in van der Waals and π-stacking interactions. nih.gov The expansion of this π-electron system through the addition of other aromatic groups can significantly influence the molecule's ability to interact with its biological target.

Molecular Interactions and Binding Modes

The biological effects of 2-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives are dictated by their specific molecular interactions within the binding sites of target macromolecules. X-ray crystallography and molecular modeling have revealed that hydrogen bonding and π-π stacking are the predominant forces governing these interactions.

The pyrrolo[2,3-b]pyrazine scaffold contains multiple sites capable of forming hydrogen bonds, which are critical for anchoring the inhibitor within the protein's active site.

Hydrogen Bond Donors: The hydrogen atom on the pyrrole nitrogen (N-H at the 5-position) is a key hydrogen bond donor. mdpi.com

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine (B50134) ring are frequent hydrogen bond acceptors. nih.gov Studies on related pyrazine-based ligands show that hydrogen bonds to these nitrogen atoms are among the most common interactions observed in protein-ligand complexes. nih.gov

In many kinase inhibitors, these hydrogen bonds replicate the interactions made by the adenine (B156593) region of ATP in the enzyme's hinge region. The presence of other functional groups, such as hydroxyls on side chains, can introduce additional strong hydrogen bonds, further stabilizing the complex. mdpi.com

Hydrophobic and Steric Interactions within Binding Pockets

The binding affinity and selectivity of 5H-pyrrolo[2,3-b]pyrazine derivatives are significantly influenced by hydrophobic and steric interactions within the binding pockets of their target proteins. Structure-based drug design, often guided by co-crystal structures, has been instrumental in optimizing these interactions to enhance potency and selectivity. researchgate.netnih.gov

For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5H-pyrrolo[2,3-b]pyrazine scaffold was identified as a key component for binding activity. researchgate.net Optimization efforts have focused on various parts of the molecule. The substitution on the imidazole (B134444) ring of certain derivatives demonstrated the importance of steric bulk. While smaller and larger groups led to decreased activity, the presence of an ethyl or isopropyl group resulted in potent FGFR1 inhibition, suggesting an optimal size and shape for fitting into a specific hydrophobic pocket. nih.gov

In another study focusing on Janus kinase 3 (JAK3) inhibitors, computational and crystallographic analysis revealed that a phenyl ether moiety on the 5H-pyrrolo[2,3-b]pyrazine scaffold pointed towards a region where modifications could achieve greater selectivity. nih.gov By exploring this vector, researchers were able to develop potent and selective JAK3 inhibitors. nih.gov

The table below summarizes key findings on how hydrophobic and steric factors influence the binding of these derivatives.

TargetKey FindingDerivative TypeImpact
FGFR1Substitution on the imidazole ring with ethyl or isopropyl groups showed the best inhibitory activity. nih.govImidazole-substituted 5H-pyrrolo[2,3-b]pyrazinesEnhanced binding affinity
JAK3A phenyl ether moiety provided a vector to achieve selectivity through modifications. nih.gov5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethersImproved kinase selectivity

Mechanistic Studies of Molecular Target Modulation

The therapeutic potential of this compound derivatives is rooted in their ability to modulate the activity of specific molecular targets, leading to desired cellular outcomes.

Enzyme Active Site Binding and Inhibition Mechanisms

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been extensively studied as ATP-competitive kinase inhibitors. nih.gov This mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity.

A prominent example is the inhibition of FGFR1. Docking studies have shown that these compounds can bind to the FGFR1 active site in a manner similar to known inhibitors. nih.gov A crucial interaction is the formation of a hydrogen bond between a nitrogen atom in the pyrazine ring and the hinge region of the kinase. nih.gov Additionally, imidazole stacking with residues like Phe489 and the formation of a salt bridge with Asp641 can dramatically increase binding affinity. nih.gov

The inhibitory activity of these compounds is often quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Target EnzymeKey Binding InteractionsInhibition MechanismResult
FGFR1Hydrogen bond with hinge region, imidazole stacking with Phe489, salt bridge with Asp641. nih.govATP-competitivePotent inhibition
JAK3Binds to the ATP-binding site. nih.govATP-competitivePotent and selective inhibition

Allosteric Modulation

Current research primarily focuses on the direct, competitive inhibition of enzyme active sites by this compound derivatives. While allosteric modulation, a mechanism where a compound binds to a site other than the active site to alter enzyme activity, is a known regulatory process for many enzymes, there is no specific information in the provided search results to indicate that these particular derivatives function through allosteric modulation.

Pathways of Cellular Effects (e.g., suppression of cell proliferation, induction of apoptosis)

The molecular inhibitory actions of this compound derivatives translate into significant cellular effects, most notably the suppression of cell proliferation and the induction of apoptosis (programmed cell death). These effects are crucial for their potential as anticancer agents. rjeid.com

For example, a pyrazine derivative known as 2-mOPP has been shown to inhibit the viability of chronic myeloid leukemia K562 cells. rjeid.com This compound induces apoptosis, which is morphologically confirmed by changes in the cell and DNA fragmentation. rjeid.com Mechanistically, 2-mOPP was found to down-regulate the expression of the anti-apoptotic proteins Bcl-2 and Survivin, while increasing the expression of the pro-apoptotic protein Bax. rjeid.com This shift in the balance of pro- and anti-apoptotic proteins is a key trigger for the intrinsic pathway of apoptosis. Furthermore, this compound was observed to cause cell cycle arrest in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and further contributing to the suppression of proliferation. rjeid.com

Similarly, other related pyrrolopyrimidine derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govnih.gov For instance, compound 9e, a pyrrolo[2,3-d]pyrimidine derivative, induced late apoptosis in the A549 lung cancer cell line and arrested the cell cycle in the G0/G1 phase. nih.gov This was accompanied by a decrease in Bcl-2 and an increase in Bax expression. nih.gov Another compound, 5k, demonstrated similar effects on HepG2 liver cancer cells, with a notable increase in caspase-3 and Bax levels and a decrease in Bcl-2 activity. nih.govmdpi.com

The table below outlines the observed cellular effects and the signaling pathways involved.

Compound/Derivative ClassCell LineCellular EffectMolecular Pathway
2-mOPP (a pyrazine derivative)K562 (Chronic Myeloid Leukemia)Inhibition of viability, induction of apoptosis, G0/G1 cell cycle arrest. rjeid.comDown-regulation of Bcl-2 and Survivin, up-regulation of Bax. rjeid.com
Pyrrolo[2,3-d]pyrimidine derivative 9eA549 (Lung Cancer)Cytotoxicity, induction of late apoptosis, G0/G1 cell cycle arrest. nih.govReduction of Bcl-2 expression, enhancement of Bax expression. nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 5kHepG2 (Liver Cancer)Cytotoxicity, induction of apoptosis, cell cycle arrest. nih.govmdpi.comIncreased caspase-3 and Bax levels, down-regulation of Bcl-2 activity. nih.govmdpi.com

Pre Clinical Biological Activities and Research Applications of 2 Methyl 5h Pyrrolo 2,3 B Pyrazine Scaffolds

Kinase Inhibition Profiles

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent kinase inhibitor, with derivatives showing activity against a range of kinases involved in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition (FGFR1)

The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising framework for the development of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors. Research has demonstrated that modifying a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine ring can dramatically increase the inhibitory activity against FGFR1. nih.gov This enhancement is attributed to the nitrogen atom in the pyrazine (B50134) ring acting as a crucial hydrogen bond acceptor, interacting with the backbone of the ALA564 residue in the kinase hinge region. nih.gov

Initial studies identified a compound from a c-Met inhibitor project that exhibited weak but definite activity against FGFR1, with an 87.8% inhibition at a 10 µM concentration. nih.gov Optimization of this hit compound by replacing the 1H-pyrazolo[4,3-b]pyridine with a 5H-pyrrolo[2,3-b]pyrazine scaffold (compound 9) led to a significant increase in binding activity, showing over 90% inhibition of FGFR1 at a 1 µM concentration. nih.gov

Further structure-activity relationship (SAR) studies on 5H-pyrrolo[2,3-b]pyrazine derivatives have led to the discovery of potent FGFR kinase inhibitors. For instance, compound 13 , a derivative of this scaffold, has demonstrated high selectivity and favorable metabolic properties, making it a promising lead for further development. nih.gov The optimization process involved modifications at various positions of the scaffold, leading to compounds with picomolar IC50 values against FGFR1. researchgate.net

Table 1: FGFR1 Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundModificationFGFR1 Inhibition (%) @ 1µMFGFR1 IC50 (nM)
Compound 95H-pyrrolo[2,3-b]pyrazine scaffold>90%-
Compound 13Unsubstituted pyrazole (B372694) ring-0.6 ± 0.2
Compound 29Ethyl substituted imidazole (B134444) ring-3.0
Compound 30Isopropyl substituted imidazole ring-3.0

Janus Kinase (JAK) Inhibition (JAK1, JAK3)

The 5H-pyrrolo[2,3-b]pyrazine scaffold is also a key structural motif in the development of Janus kinase (JAK) inhibitors, particularly targeting JAK1 and JAK3. nih.govnih.gov These kinases are crucial components of the JAK-STAT signaling pathway, which plays a significant role in immune responses and inflammatory diseases. rjpbcs.com

A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were discovered as potent, ATP-competitive inhibitors of JAK3. nih.gov Initial lead compounds in this series, while potent, lacked selectivity against other JAK family members. nih.gov Through computational and crystallographic analysis, researchers identified that modifications to the phenyl ether moiety could enhance selectivity. This led to the development of compounds 12b and 12d , which demonstrated improved potency and selectivity for JAK3. nih.gov

Furthermore, the related 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold has been utilized to design JAK1-selective inhibitors. nih.gov This highlights the adaptability of the pyrrolopyridine and pyrrolopyrazine core structures for achieving selectivity among the highly homologous JAK family kinases. The development of selective JAK inhibitors is a key objective to minimize off-target effects and improve the therapeutic window.

Table 2: JAK3 Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundTargetKey FeatureSelectivity Profile
1a and 1hJAK3Initial leadsPoor selectivity against other JAKs
12b and 12dJAK3Modified phenyl ether moietyImproved JAK family and kinase selectivity

Other Kinase Targets (e.g., SYK, c-Met, BRAF, Aurora B, Bruton's Tyrosine Kinase, Focal Adhesion Kinase, ATR, Serine/Threonine Kinase)

The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends to a variety of other kinase targets implicated in cancer and other diseases. The scaffold has been reported to exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), ataxia telangiectasia and Rad3-related protein (ATR), and serine/threonine kinases. nih.gov

Spleen Tyrosine Kinase (Syk): A series of aminopyrazines have been developed as inhibitors of Syk kinase, which is involved in immune signaling. Optimization of these compounds with adamantanol motifs resulted in good inhibitory activity against Syk and remarkable activity in cellular degranulation assays. biointerfaceresearch.com

c-Met: The journey to discovering 5H-pyrrolo[2,3-b]pyrazine as an FGFR inhibitor began with a hit compound from a c-Met inhibitor project. nih.gov While the optimized compounds demonstrated high selectivity for FGFR over c-Met, this initial finding underscores the potential of this scaffold class to interact with receptor tyrosine kinases. nih.gov

Aurora B Kinase: A patent has described 7-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. researchgate.net

Bruton's Tyrosine Kinase (BTK): Reversible BTK inhibitors have been developed using various heterocyclic scaffolds, including imidazo-pyrazines, which are structurally related to pyrrolo-pyrazines. nih.gov Furthermore, pyrrolo[2,3-d]pyrimidine-based compounds have been designed as potent and selective reversible BTK inhibitors.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and migration. While direct inhibition by 2-methyl-5H-pyrrolo[2,3-b]pyrazine is not extensively documented, structurally similar pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) scaffolds have been explored as FAK inhibitors.

Ataxia Telangiectasia and Rad3-related (ATR) Kinase: The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to have activity against ATR. nih.gov Additionally, pyrazine derivatives have been patented as inhibitors of ATR kinase for potential cancer treatment. More specifically, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been discovered as a new class of potent ATR inhibitors.

Serine/Threonine Kinase: The broader class of pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, which share a fused heterocyclic system, has been shown to target serine/threonine kinases like Aurora kinases.

Topoisomerase II Catalytic Inhibition

Recent research has identified pyrrolo[2,3-b]pyrazine derivatives as a novel class of topoisomerase II (Topo II) catalytic inhibitors. nih.gov A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were designed and synthesized, demonstrating significant inhibition of Topo II activity. nih.gov

These compounds were found to have good antiproliferative activity against various cancer cell lines, including a cell line resistant to Topo II poisons (HL-60/MX2). nih.gov Mechanistic studies revealed that these derivatives act as nonintercalative catalytic inhibitors of Topo II, potentially by blocking the ATP binding site of the enzyme. nih.gov Furthermore, these compounds were shown to induce apoptosis in cancer cells. nih.gov The structure-activity relationship studies highlighted the importance of the alkylamino side chain and the benzoazolyl group for their inhibitory activity. nih.gov

Antimicrobial Research

While the primary focus of research on the 5H-pyrrolo[2,3-b]pyrazine scaffold has been on kinase inhibition, there is also emerging evidence of its potential in antimicrobial applications.

Antibacterial Activity (e.g., P. mirabilis, E. coli, Staphylococcus aureus)

Derivatives of the closely related pyrido[2,3-b]pyrazine (B189457) scaffold have been investigated for their antibacterial properties. These studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

One study reported that a pyrido[2,3-b]pyrazine derivative bearing two thiocarbonyl groups showed good antibacterial activity against Staphylococcus aureus (MIC of 0.078 mg/ml) and Escherichia coli (MIC of 0.625 mg/ml). nih.gov Another study on synthetic pyrido[2,3-d]pyrimidines armed with a nitrile group also reported good in-vitro antibacterial activity against Staphylococcus aureus and P. mirabilis.

Furthermore, novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have been synthesized and shown to possess strong antibacterial activities in vitro, whereas the corresponding 1-oxide derivatives were inactive. nih.gov While research directly on this compound is limited in this area, the activity of these related scaffolds suggests that the pyrrolo[2,3-b]pyrazine core could be a valuable template for the development of new antibacterial agents.

Table 3: Minimum Inhibitory Concentration (MIC) of a Pyrido[2,3-b]pyrazine Derivative

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.078
Escherichia coli0.625

Antifungal Activity

The pyrrolo[1,2-a]pyrazine (B1600676) scaffold, a related heterocyclic system, has been the subject of research for its potential antifungal properties. Studies have shown that these compounds can exhibit significant activity against various fungal pathogens.

Recent investigations into a series of substituted pyrroles, pyrrole-based enaminones, and pyrrolo[1,2-a]pyrazines revealed their potential as antifungal agents. mdpi.com When tested against six different Candida species, including two multidrug-resistant strains, the majority of these compounds demonstrated a more potent antifungal effect than the reference drugs. mdpi.com The antifungal activity of these compounds is believed to be mediated through the inhibition of the catalytic site of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR) in Candida species, as suggested by docking analyses. mdpi.com

Furthermore, the introduction of bromine atoms into pyrroles and pyrrolo[1,2-a]pyrazines has been explored as a strategy to enhance antifungal activity. mdpi.com For instance, 7-bromopyrrolo[1,2-a]pyrazine (B6226681) was synthesized and evaluated for its potential as an antifungal compound. mdpi.com Other studies have also highlighted the antifungal potential of pyrrolo[2,3-d]pyrimidine derivatives, with some compounds showing remarkable activity when compared to standard fungicides. researchgate.netnih.gov

Table 1: Antifungal Activity of Selected Pyrrole (B145914) Derivatives

Compound Type Fungal Species Activity Potential Mechanism of Action Reference
Pyrrolo[1,2-a]pyrazines Candida spp. More robust antifungal effect compared to reference drugs Inhibition of HMGR catalytic site mdpi.com
Brominated Pyrrolo[1,2-a]pyrazines Not specified Potentially enhanced antifungal activity Not specified mdpi.com
Pyrrolo[2,3-d]pyrimidines Not specified Remarkable antifungal activity Not specified researchgate.netnih.gov

Antitubercular Activity (Mycobacterium tuberculosis)

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those based on the pyrrole and pyrazole scaffolds. These efforts are driven by the urgent need to combat the rise of multi-drug resistant strains of Mycobacterium tuberculosis (Mtb).

In one study, a series of 1,3,5-trisubstituted pyrazoles were synthesized and evaluated for their activity against Mtb. nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range and demonstrated low cytotoxicity. nih.gov One compound from this series showed a statistically significant reduction in lung bacterial counts in a murine model of tuberculosis. nih.gov The mechanism of action for a related class of 1,5-diphenyl pyrroles involves the inhibition of the Mycobacterium membrane protein Large 3 (MmpL3), which is crucial for the transport of trehalose (B1683222) monomycolate across the inner membrane of Mtb. nih.gov

Another approach has focused on pyrazolylpyrimidinones, which were identified through phenotypic screening of a compound library against Mtb. cornell.edunih.gov These compounds were found to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. cornell.edunih.gov While resistance to these compounds was associated with mutations in MmpL3, it is suggested that this may be a resistance mechanism rather than the primary target. cornell.edunih.gov Further investigation through RNA transcriptional profiling indicated that these compounds may perturb iron homeostasis in the bacteria. cornell.edunih.gov

Table 2: Antitubercular Activity of Selected Heterocyclic Compounds

Compound Class Mycobacterium tuberculosis Strain(s) Key Findings Potential Mechanism of Action Reference
1,3,5-Trisubstituted Pyrazoles H37Rv Low micromolar MIC values, efficacy in a murine model. Inhibition of MmpL3. nih.gov
2-Pyrazolylpyrimidinones Replicating and clinical isolates Bactericidal activity, potency against resistant strains. Perturbation of iron homeostasis; resistance via MmpL3 mutation. cornell.edunih.gov

Antiviral Research

The broad-spectrum antiviral potential of pyrrolo[2,3-b]pyrazine and related scaffolds has been a significant area of research, with a focus on inhibiting host-cell kinases that are hijacked by viruses for their replication.

Adaptor-Associated Kinase 1 (AAK1) is a cellular kinase that plays a key role in the intracellular trafficking of several viruses. As such, it has emerged as a promising target for the development of broad-spectrum antiviral drugs. nih.govcabidigitallibrary.org Research has identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of AAK1. nih.govcabidigitallibrary.org

An optimization campaign starting from a 7-azaindole (B17877) analogue led to the development of novel pyrrolo[2,3-b]pyridines with high affinity for AAK1. nih.govcabidigitallibrary.org These optimized compounds demonstrated improved activity against Dengue virus both in vitro and in human primary dendritic cells. nih.govcabidigitallibrary.org Significantly, their antiviral activity also extended to the unrelated Ebola virus, highlighting the potential for a broad-spectrum antiviral strategy by targeting this host protein. nih.govcabidigitallibrary.org The development of selective AAK1 inhibitors is seen as a promising approach to combat emerging viral threats. dtic.mil

Table 3: Antiviral Activity of AAK1 Inhibitors

Compound Scaffold Virus(es) Key Findings Mechanism of Action Reference
Pyrrolo[2,3-b]pyridine Dengue Virus, Ebola Virus High AAK1 affinity, improved antiviral activity in vitro and in primary cells. Inhibition of host-cell Adaptor-Associated Kinase 1 (AAK1). nih.govcabidigitallibrary.org

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication and a key target for direct-acting antiviral agents. nih.gov Research has led to the discovery of various classes of inhibitors that target this enzyme, including allosteric inhibitors that bind to sites other than the active site.

One study reported the discovery and optimization of specific allosteric inhibitors of the NS5B polymerase. nih.gov A derivative containing a pyrazine introduced into a C-2 indole (B1671886) substituent showed an IC50 value of 58 μM against the polymerase. nih.gov In another investigation, derivatives of pyrrolotriazine C-nucleosides were synthesized and evaluated as potential anti-HCV agents. nih.gov While a number of active HCV inhibitors were identified, many also showed significant cytotoxicity. nih.gov However, a 7-fluoro analogue of a pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine containing C-nucleoside demonstrated good potency with a promising therapeutic margin. nih.gov

Table 4: Inhibition of HCV NS5B Polymerase by Pyrrolo-pyrazine Related Scaffolds

Compound Class Target Key Findings Reference
Indole derivative with pyrazine substituent HCV NS5B RNA-dependent RNA Polymerase Allosteric inhibitor with an IC50 of 58 μM. nih.gov
Pyrrolotriazine C-nucleoside analogues HCV NS5B RNA-dependent RNA Polymerase Identification of active inhibitors; a 7-fluoro analogue showed good potency and a promising cytotherapeutic margin. nih.gov

Other Pre-Clinical Biological Activities

Beyond their antimicrobial and antiviral properties, derivatives of the pyrrolo-pyrazine and related heterocyclic systems have also been investigated for their potential in oncology.

Various derivatives of pyrrolopyrimidines and related scaffolds have demonstrated significant anti-proliferative effects against a range of cancer cell lines in vitro.

A series of diarylureas and amides featuring a pyrrolo[3,2-b]pyridine scaffold were synthesized and tested for their anti-proliferative activity against a human melanoma cell line. nih.gov Many of the newly synthesized compounds showed activity superior or similar to the reference drug, Sorafenib. nih.gov Specifically, compounds with 5-benzylamide substituted 4'-amide moieties exhibited the most potent anti-proliferative effects. nih.gov

In another study, halogenated pyrrolo[3,2-d]pyrimidines were evaluated for their toxicity against four cancer cell lines. nih.gov The 2,4-dichloro derivative showed anti-proliferative activity in the low micromolar range. nih.gov The introduction of an iodine atom at the C7 position significantly enhanced this potency, reducing the IC50 values to sub-micromolar levels. nih.gov Mechanistic studies revealed that these compounds could induce cell cycle arrest at the G2/M phase and, in some cases, robustly induce apoptosis. nih.gov

Furthermore, a study investigating 7-substituted 5H-pyrrolo[1,2-a] nih.govresearchgate.netbenzoxazin-5-one derivatives found a dose-dependent reduction in the viability of several human cancer cell lines. nih.gov Cell cycle and western blotting analyses suggested that the anti-proliferative activity of the most promising compound was likely due to the induction of apoptosis. nih.gov

Table 5: In Vitro Anti-proliferative Activity of Pyrrolo-pyrazine and Related Scaffolds

Compound Scaffold Cancer Cell Line(s) Key Findings Potential Mechanism of Action Reference
Pyrrolo[3,2-b]pyridine derivatives Human melanoma Superior or similar activity to Sorafenib. Not specified nih.gov
Halogenated pyrrolo[3,2-d]pyrimidines L1210, CEM, HeLa, MDA-MB-231 Sub-micromolar IC50 values for iodinated derivatives. G2/M cell cycle arrest, apoptosis. nih.gov
7-substituted 5H-pyrrolo[1,2-a] nih.govresearchgate.netbenzoxazin-5-ones Human cancer cell lines Dose-dependent reduction of cell viability. Apoptosis. nih.gov

CFTR Chloride Channel Activation (cAMP-independent)

The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial chloride channel, and its dysfunction leads to cystic fibrosis. Research has identified derivatives of the pyrrolo[2,3-b]pyrazine scaffold as potent activators of the CFTR chloride channel through a mechanism that is independent of cyclic AMP (cAMP), the classical signaling molecule for CFTR activation. nih.govnih.gov

A study focusing on a library of 6-phenylpyrrolo[2,3-b]pyrazines identified a derivative, RP107 (7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine), as a particularly effective activator. nih.gov Research using iodide efflux assays and patch-clamp recordings demonstrated that RP107 activates wild-type CFTR, as well as the G551D and F508del mutant forms of the channel, with submicromolar affinity. nih.gov The activation by RP107 and its analogue, RP108 , was confirmed to be cAMP-independent, as these compounds did not alter cellular cAMP levels. nih.gov Their effect was, however, potentiated by low concentrations of forskolin (B1673556) (a cAMP elevator) and inhibited by known CFTR inhibitors like glibenclamide and CFTR(inh)-172, confirming their action on the CFTR channel. nih.gov Structure-activity relationship studies pinpointed the 4-hydroxyphenyl and 7-n-butyl groups as key determinants for this potent activation. nih.gov

Further research aimed at optimizing the therapeutic potential of these compounds led to the synthesis of new derivatives with reduced toxicity. duke.edu By replacing the hydroxyl group on the RP107 structure with a fluorine atom, researchers developed compounds like RP193 and RP185 . RP193, in particular, showed significantly lower toxicity while retaining its ability to activate wild-type, G551D, and temperature-corrected F508del-CFTR channels, again through a cAMP-independent pathway. duke.edu These findings underscore the potential of the pyrrolo[2,3-b]pyrazine scaffold in developing novel therapeutics for cystic fibrosis.

Table 1: Pyrrolo[2,3-b]pyrazine Derivatives as CFTR Activators

CompoundStructureKey FindingsReference
RP107 7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazineSubmicromolar, cAMP-independent activator of wild-type, G551D, and F508del-CFTR. nih.gov
RP108 7-n-butyl-6-(4-chlorophenyl)[5H]-pyrrolo[2,3-b]pyrazineLess potent activator than RP107, acts via a cAMP-independent mechanism. nih.gov
RP193 Derivative of RP107 with a fluorine atom replacing the hydroxyl group.Significantly decreased toxicity while maintaining cAMP-independent CFTR activation. duke.edu

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, research on closely related pyrrolo-fused heterocyclic scaffolds, such as pyrrolo[2,3-b]pyridines and pyrazolo[3,4-b]pyrazines, suggests a strong potential for this class of compounds in modulating inflammatory pathways.

Derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In one study, the compound 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine demonstrated anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) in animal models of inflammation. nih.gov

Furthermore, research into pyrrolo[2,3-b]pyridines, which are structural analogues of pyrrolo[2,3-b]pyrazines, has shown that these compounds can act as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production. nih.gov TNF-α is a critical pro-inflammatory cytokine, and its inhibition is a key strategy in treating many inflammatory diseases. The study highlighted that certain pyrrolo[2,3-b]pyridine derivatives showed an enhanced ability to inhibit TNF-α production stimulated by bacterial lipopolysaccharide in vivo. nih.gov The mechanism is believed to involve the p38 MAP kinase pathway, which plays a crucial role in the biosynthesis of inflammatory cytokines. nih.gov This activity within a closely related scaffold suggests that the pyrrolo[2,3-b]pyrazine core could also be a valuable template for designing new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Related Heterocyclic Scaffolds

ScaffoldCompound ExampleMechanism/TargetKey FindingsReference
Pyrazolo[3,4-b]pyrazine5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazineNot specifiedShowed anti-inflammatory activity comparable to indomethacin. nih.gov
Pyrrolo[2,3-b]pyridineSubstituted pyrrolo[2,3-b]pyridinesInhibition of TNF-α productionPotent inhibitors of TNF-α, suggesting a role in modulating key inflammatory pathways. nih.gov

Neuroprotective Potential

The neuroprotective potential of the this compound scaffold is an emerging area of interest, largely inferred from compelling research on the closely related pyrrolo[2,3-b]pyridine core. These studies indicate that this class of compounds can target key enzymes and pathways involved in neurodegenerative diseases like Alzheimer's disease (AD).

A significant breakthrough was the rational design and synthesis of a novel pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD. nih.govnih.gov This compound, named S01 , was found to be a highly potent GSK-3β inhibitor with an IC50 value in the subnanomolar range. nih.govnih.gov In cell-based assays, S01 increased the phosphorylation of GSK-3β at its inhibitory site (Ser9) and consequently decreased the phosphorylation of tau protein. nih.gov Furthermore, it demonstrated low cytotoxicity and promoted the outgrowth of neuronal neurites, indicating a potential for neuronal repair. nih.gov In an animal model, S01 was shown to ameliorate dyskinesia in an AlCl3-induced zebrafish model of AD, demonstrating in vivo efficacy. nih.gov

These findings highlight that the pyrrolo-fused heterocyclic framework is a promising scaffold for developing potent and selective inhibitors of kinases like GSK-3β, thereby offering a potential therapeutic strategy for neurodegenerative disorders. nih.govnih.gov

Table 3: Neuroprotective Activity of a Related Pyrrolo[2,3-b]pyridine Compound

CompoundTargetIn Vitro EffectsIn Vivo EffectsReference
S01 (pyrrolo[2,3-b]pyridine derivative)Glycogen Synthase Kinase 3β (GSK-3β)Potent inhibition of GSK-3β, decreased tau phosphorylation, promoted neurite outgrowth.Ameliorated dyskinesia in a zebrafish model of Alzheimer's disease. nih.govnih.gov

Applications in Advanced Materials Science

The pyrrolo[2,3-b]pyrazine scaffold and its isomers are gaining attention as versatile building blocks for the creation of novel organic materials with tailored optoelectronic properties. Their rigid, planar structure and electron-deficient pyrazine ring fused with an electron-rich pyrrole ring create a unique electronic framework suitable for applications in organic electronics.

Building Blocks for Novel Materials with Optoelectronic Properties

The inherent properties of fused N-heterocycles make them excellent candidates for organic materials used in electronic and photonic devices. Research on the related pyrido[2,3-b]pyrazine backbone, a structural isomer of the target scaffold, has demonstrated the successful design of donor-acceptor-donor (D-A-D) type molecules. researchgate.netnih.gov These materials exhibit intramolecular charge transfer (ICT) and emit light across a broad spectrum, from blue to red. researchgate.netnih.gov Some of these dyes also display aggregation-induced emission (AIE), a highly desirable property for solid-state emissive devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Similarly, multicomponent reactions have been used to synthesize novel pyrido[2,3-b]pyrazine derivatives that show significant nonlinear optical (NLO) properties. nih.gov Theoretical and experimental studies confirmed that these materials possess high hyperpolarizability values, indicating their potential for use in advanced NLO technological applications. nih.gov The ability to tune the photophysical properties by modifying the peripheral substituents on the core scaffold makes these compounds highly versatile. researchgate.netnih.gov

Use in Organic Electronics

The development of small molecule organic semiconductors is crucial for advancing organic electronics. The pyrrolo-pyrazine and related scaffolds are being explored for such applications. google.com For instance, thin layers of pyrrolo[1,2-i] nih.govnih.govphenanthrolines, another class of related N-heterocycles, have been shown to exhibit n-type semiconductor behavior with potential applications in thermistors and nanoelectronics. google.com

More broadly, pyrazine-based cores are being integrated into larger molecular structures for specific electronic functions. A pyrazine-cored molecule with triphenylamine (B166846) branches was designed as a hole transport material (HTM) for use in perovskite solar cells. epa.gov This material demonstrated good crystallinity and charge transfer properties, leading to higher power conversion efficiency in solar cell devices compared to standard materials. epa.gov The success of these related structures strongly suggests that the this compound scaffold could serve as a valuable component in the design of new organic semiconductors, emitters, and charge-transport materials for a range of organic electronic devices.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Mechanism of Action for Broader Biological Activities

While the 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized for its kinase inhibitory activity, the precise mechanisms of action across a wider range of biological targets are not yet fully understood. researchgate.net This scaffold has been associated with the inhibition of various kinases, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), Janus kinase 3 (JAK3), and ataxia telangiectasia and Rad3-related protein (ATR). nih.govnih.gov Future investigations should aim to unravel the intricate molecular interactions of 2-methyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives with these and other potential biological targets. Techniques such as crystallography, molecular docking simulations, and advanced spectroscopic methods will be instrumental in mapping the binding modes and identifying key interactions within the active sites of these proteins. A more profound understanding of these mechanisms will not only clarify the basis of their current activities but also pave the way for their application in a broader spectrum of diseases.

Advanced Structure-Activity Relationship Studies for Enhanced Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the 5H-pyrrolo[2,3-b]pyrazine series, initial SAR studies have provided valuable insights. For instance, it has been shown that modifications to the scaffold, the π-π stacking interactions, and the methyl pyrazole (B372694) moiety can significantly impact inhibitory activity against targets like Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.net Specifically, replacing the 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine was found to increase the binding activity for FGFR1. nih.gov

Future SAR studies should be more systematic and comprehensive. This involves the synthesis and biological evaluation of a wide array of derivatives with diverse substitutions at various positions of the pyrrolopyrazine core. For example, exploration of different substituents on the phenyl ether moiety of related 5H-pyrrolo[2,3-b]pyrazine compounds has been shown to improve JAK3 inhibitory potency and selectivity. nih.gov By systematically altering the electronic and steric properties of the substituents, researchers can develop a more detailed understanding of the structural requirements for potent and selective inhibition of specific kinases. This will enable the design of compounds with improved therapeutic indices, minimizing off-target effects.

Table 1: FGFR1 Enzymatic Activity of Selected 5H-pyrrolo[2,3-b]pyrazine Derivatives nih.gov

CompoundStructureFGFR1 Inhibition (%) at 10 µMFGFR1 Inhibition (%) at 5 µM
9 92.583.7
10 91.077.0
11 86.058.1
12 89.068.9

This table is based on data from a study investigating the structure-activity relationship of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors. nih.gov

Exploration of Novel Synthetic Routes for Complex Derivatives

The development of efficient and versatile synthetic methodologies is paramount for accessing a wider range of structurally complex this compound derivatives. Current synthetic strategies often involve multi-step procedures. rjpbcs.com Future research should focus on developing more convergent and regioselective synthetic routes. For instance, metal-free and metal-catalyzed amination reactions have been explored for the synthesis of dipyrrolopyrazine derivatives, offering pathways to either 2-amino- or 3-amino-pyrrolopyrazines from corresponding dihalo-pyrrolopyrazines. rsc.org

Development of High-Throughput Screening Assays for New Target Identification

High-throughput screening (HTS) is a powerful tool for identifying new biological targets for a given compound or scaffold. nih.gov To expand the therapeutic potential of this compound, the development of robust and miniaturized HTS assays is crucial. These assays can be designed to screen large compound libraries against a wide panel of biological targets, including kinases, enzymes, and receptors. nih.govresearchgate.net

Future efforts should focus on creating diverse assay formats, such as biochemical assays to measure enzyme activity and cell-based assays to assess phenotypic changes. researchgate.net The use of fluorescence-based or luminescence-based reporter systems can enable sensitive and rapid detection of activity. researchgate.net By screening derivatives of this compound against a broad range of targets, researchers may uncover unexpected activities and open up new avenues for therapeutic intervention. The implementation of HTS will accelerate the pace of discovery and help to identify novel indications for this versatile scaffold. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. researchgate.net These computational tools can be applied to various stages of the drug design process for this compound derivatives. ML models can be trained on existing SAR data to predict the biological activity and properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Generative AI models can design novel molecular structures with desired properties, exploring a vast chemical space that may not be intuitively accessible to human chemists. youtube.com Furthermore, AI can aid in the prediction of synthetic routes, identifying the most efficient ways to synthesize target molecules. youtube.com By leveraging the power of AI and ML, the design-synthesize-test cycle can be significantly accelerated, leading to the more rapid identification of potent and selective drug candidates based on the this compound scaffold. drugbank.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5H-pyrrolo[2,3-b]pyrazine, and how can reaction conditions be optimized?

  • Synthesis Methods :

  • Bromination/Chlorination Followed by Methylation : Substitute bromine or chlorine in precursors (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) with methyl groups using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in anhydrous DMF .
  • Cyclization Strategies : Utilize cyclization of pyrrole-pyrazine derivatives under reflux with bases like K₂CO₃ in DMF, adapting methods used for tert-butyl-protected analogs .
  • Cross-Coupling Reactions : Apply Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce methyl groups via boronic acid or methylamine intermediates, leveraging regioselective protocols .
    • Optimization : Adjust solvent polarity (DMF vs. acetonitrile), temperature (room temperature vs. 80–100°C), and catalyst loading (Pd(PPh₃)₄) to enhance yield and purity .

Q. How is the structure of this compound characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group integration (δ ~2.5 ppm for CH₃) and aromatic proton splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₇N₃) and isotopic patterns .
  • X-Ray Diffraction : Resolve crystal packing and bond angles, particularly for regiochemical confirmation .
    • Example : In 2-chloro-5-methyl analogs, methyl substitution at the 5-position was confirmed via NOESY correlations between methyl protons and adjacent NH groups .

Q. What are the key reactivity patterns of this compound in further derivatization?

  • Electrophilic Substitution : Methyl groups deactivate the ring but direct electrophiles (e.g., nitration, sulfonation) to the 3- and 7-positions due to steric and electronic effects .
  • Cross-Coupling : Participate in Sonogashira or Heck reactions at halogenated positions (if present) using Pd catalysts .
  • Oxidation : Methyl groups can be oxidized to carboxylic acids (e.g., using KMnO₄) for bioactive analog synthesis .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address low yields in scale-up?

  • Challenges : Competing side reactions (e.g., over-methylation, ring decomposition) in polar aprotic solvents .
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity .
  • Employ flow chemistry for precise control of temperature and reagent mixing .
    • Case Study : Microwave irradiation increased yields in regioselective amination of dihalo-pyrrolopyrazines from 45% to 78% .

Q. How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyrazine derivatives?

  • Data Conflicts : Discrepancies in kinase inhibition (e.g., FGFR vs. JAK) may arise from assay conditions (e.g., ATP concentrations) or substituent positioning .
  • Methodological Recommendations :

  • Standardize enzymatic assays (e.g., constant [ATP] = 1 mM) and validate in multiple cell lines .
  • Compare methyl vs. halogenated analogs to isolate steric/electronic effects on target binding .

Q. What strategies enable regioselective functionalization of this compound?

  • Directing Groups : Introduce temporary protecting groups (e.g., tosyl at N5) to steer reactions to the 3-position .
  • Metal Catalysis : Use Pd/XPhos catalysts for selective C–H activation at the 7-position, as demonstrated in pyrido[2,3-b]pyrazine derivatives .
  • Example : Tosyl protection in 2-bromo-5-tosyl analogs enabled exclusive amination at the 2-position .

Q. How can computational modeling guide the design of this compound-based kinase inhibitors?

  • Methods :

  • Docking Studies : Simulate binding to FGFR1 using co-crystal structures (PDB: 3RH0) to identify critical H-bonds (e.g., pyrazine N1 with Ala564) .
  • DFT Calculations : Predict electron density maps to optimize methyl group placement for hydrophobic pocket interactions .
    • Validation : Compound 13 (a methyl analog) showed 10× higher FGFR1 inhibition (IC₅₀ = 2 nM) than bromo derivatives due to enhanced van der Waals contacts .

Q. What structure-activity relationship (SAR) trends are observed for methyl-substituted pyrrolo[2,3-b]pyrazines?

  • Key Findings :

  • Methyl at 2-Position : Enhances metabolic stability (t₁/₂ > 6 hrs in hepatocytes) but reduces solubility (LogP +0.5) .
  • Comparison with Halogens : Methyl groups decrease electrophilicity, reducing off-target reactivity compared to bromo/chloro analogs .
    • Table: Biological Activity Comparison
SubstituentTarget (IC₅₀)Solubility (μM)Metabolic Stability (t₁/₂)
2-CH₃FGFR1: 2 nM156.2 hrs
2-BrFGFR1: 20 nM81.5 hrs
5-CH₃JAK2: 50 nM224.8 hrs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.